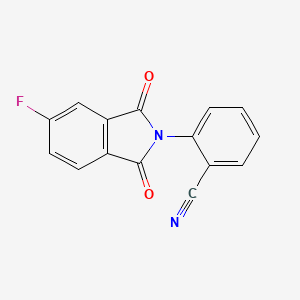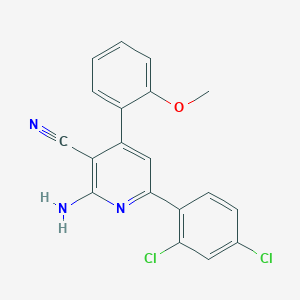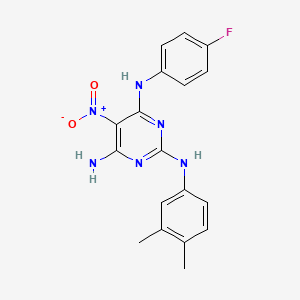amino}-N-(3-methylphenyl)cyclopentanecarboxamide](/img/structure/B12463752.png)
1-{[(2,4-dichlorophenoxy)acetyl](furan-2-ylmethyl)amino}-N-(3-methylphenyl)cyclopentanecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-{(2,4-dichlorophenoxy)acetylamino}-N-(3-methylphenyl)cyclopentanecarboxamide is a complex organic compound that features a variety of functional groups, including phenoxy, furan, and cyclopentanecarboxamide moieties
Méthodes De Préparation
The synthesis of 1-{(2,4-dichlorophenoxy)acetylamino}-N-(3-methylphenyl)cyclopentanecarboxamide typically involves multiple steps, starting from readily available starting materials. The synthetic route may include the following steps:
Formation of the phenoxyacetyl intermediate: This step involves the reaction of 2,4-dichlorophenol with chloroacetic acid under basic conditions to form the 2,4-dichlorophenoxyacetic acid.
Coupling with furan-2-ylmethylamine: The phenoxyacetyl intermediate is then coupled with furan-2-ylmethylamine using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the corresponding amide.
Cyclopentanecarboxamide formation: The final step involves the reaction of the amide with 3-methylphenylcyclopentanecarboxylic acid under appropriate conditions to form the target compound.
Industrial production methods may involve optimization of these steps to improve yield and scalability, including the use of continuous flow reactors and advanced purification techniques.
Analyse Des Réactions Chimiques
1-{(2,4-dichlorophenoxy)acetylamino}-N-(3-methylphenyl)cyclopentanecarboxamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives under oxidative conditions.
Reduction: The amide group can be reduced to the corresponding amine using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The phenoxy group can undergo nucleophilic substitution reactions, particularly with strong nucleophiles such as alkoxides or thiolates.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents like LiAlH4 for reduction, and nucleophiles like sodium methoxide (NaOMe) for substitution. Major products formed from these reactions include furan-2,3-dione derivatives, amines, and substituted phenoxy derivatives.
Applications De Recherche Scientifique
1-{(2,4-dichlorophenoxy)acetylamino}-N-(3-methylphenyl)cyclopentanecarboxamide has several scientific research applications:
Medicinal Chemistry: This compound can be used as a lead compound for the development of new drugs, particularly those targeting specific enzymes or receptors.
Organic Synthesis: It can serve as a building block for the synthesis of more complex molecules, including natural products and pharmaceuticals.
Materials Science: The compound’s unique structure makes it a potential candidate for the development of new materials with specific properties, such as polymers or nanomaterials.
Mécanisme D'action
The mechanism of action of 1-{(2,4-dichlorophenoxy)acetylamino}-N-(3-methylphenyl)cyclopentanecarboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or it may interact with a receptor, modulating its signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
1-{(2,4-dichlorophenoxy)acetylamino}-N-(3-methylphenyl)cyclopentanecarboxamide can be compared with other similar compounds, such as:
2,4-dichlorophenoxyacetic acid: A widely used herbicide with a simpler structure.
Furan-2-carboxamide derivatives: Compounds with similar furan and amide functionalities.
Cyclopentanecarboxamide derivatives: Compounds with similar cyclopentanecarboxamide moieties.
The uniqueness of 1-{(2,4-dichlorophenoxy)acetylamino}-N-(3-methylphenyl)cyclopentanecarboxamide lies in its combination of these functional groups, which imparts specific chemical and biological properties that are not present in the individual components.
Propriétés
Formule moléculaire |
C26H26Cl2N2O4 |
|---|---|
Poids moléculaire |
501.4 g/mol |
Nom IUPAC |
1-[[2-(2,4-dichlorophenoxy)acetyl]-(furan-2-ylmethyl)amino]-N-(3-methylphenyl)cyclopentane-1-carboxamide |
InChI |
InChI=1S/C26H26Cl2N2O4/c1-18-6-4-7-20(14-18)29-25(32)26(11-2-3-12-26)30(16-21-8-5-13-33-21)24(31)17-34-23-10-9-19(27)15-22(23)28/h4-10,13-15H,2-3,11-12,16-17H2,1H3,(H,29,32) |
Clé InChI |
AXNJSDHQRHNFLL-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=CC=C1)NC(=O)C2(CCCC2)N(CC3=CC=CO3)C(=O)COC4=C(C=C(C=C4)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-(4-Acetylpiperazin-1-YL)-3-{4-[(2-isopropylphenyl)sulfanyl]-3-nitrophenyl}prop-2-EN-1-one](/img/structure/B12463674.png)
![3-methylphenyl 3-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)benzoate](/img/structure/B12463681.png)
![ethyl 3,3,3-trifluoro-2-[(4-methylpyridin-2-yl)amino]-N-[(propan-2-yloxy)carbonyl]alaninate](/img/structure/B12463689.png)
![4-Chloro-2-[(phenylacetyl)amino]benzoic acid](/img/structure/B12463692.png)

![2-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)phenyl 2,4-dichlorobenzoate](/img/structure/B12463704.png)
![N'-[1-(3,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-N,N-dimethylethane-1,2-diamine](/img/structure/B12463715.png)






![2-[(17-hydroxy-3,20-dioxopregna-1,4-dien-21-yl)oxy]-N,N,N-trimethyl-2-oxoethanaminium](/img/structure/B12463743.png)
